molecular formula C12H16ClNO B13592038 3-(2-Chlorobenzyl)piperidin-3-ol

3-(2-Chlorobenzyl)piperidin-3-ol

Cat. No.: B13592038
M. Wt: 225.71 g/mol
InChI Key: YGJMHOBJLUZWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a chlorobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)piperidin-3-ol typically involves the reaction of piperidine with 2-chlorobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include piperidine, 2-chlorobenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorobenzyl)piperidin-3-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, pharmacokinetics, and biological activity, making it a valuable molecule for various scientific and industrial applications .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H16ClNO/c13-11-5-2-1-4-10(11)8-12(15)6-3-7-14-9-12/h1-2,4-5,14-15H,3,6-9H2

InChI Key

YGJMHOBJLUZWDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=CC=C2Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.